

3,4-Dibromobenzonitrile molecular structure and conformation

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Compound of Interest

Compound Name: 3,4-Dibromobenzonitrile

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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Dibromobenzonitrile

Abstract: **3,4-Dibromobenzonitrile** is a halogenated aromatic nitrile that serves as a key building block in the synthesis of various agrochemicals and pharmaceutical intermediates.[1][2] A comprehensive understanding of its three-dimensional structure, conformational stability, and electronic properties is paramount for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological systems. This technical guide provides a detailed analysis of the molecular structure and conformation of **3,4-Dibromobenzonitrile**, leveraging a synergistic approach that combines state-of-the-art computational modeling with comparative analysis of empirical data from analogous structures. We delve into the molecule's predicted geometry, vibrational spectroscopy, and electronic landscape, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to 3,4-Dibromobenzonitrile

3,4-Dibromobenzonitrile ($C_7H_3Br_2N$) is a disubstituted benzonitrile featuring bromine atoms at the C3 and C4 positions of the benzene ring. Its chemical structure makes it a versatile precursor for introducing the 3,4-dibromophenyl moiety or for further functionalization via reactions targeting the nitrile group or the bromine substituents.[3] Notably, it is a precursor in the synthesis of 3,4-difluorobenzonitrile, an important intermediate for certain herbicides.[4][5] The precise arrangement of the substituents on the aromatic ring governs the molecule's dipole

moment, crystal packing, and overall reactivity. Therefore, a detailed structural elucidation is not merely an academic exercise but a critical component for its effective application.

This guide employs Density Functional Theory (DFT) as the primary tool for structural prediction, a method renowned for its accuracy in calculating molecular geometries and properties.^{[6][7]} These computational findings are contextualized by comparing them with experimental data from closely related molecules, particularly from single-crystal X-ray diffraction studies, which provide the gold standard for solid-state structural determination.^[8]

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of **3,4-Dibromobenzonitrile** is provided below. These values are essential for laboratory handling, analytical characterization, and computational modeling.

Property	Value	Source
IUPAC Name	3,4-dibromobenzonitrile	[9]
CAS Number	188984-35-2	[10]
Molecular Formula	C ₇ H ₃ Br ₂ N	[9]
Molecular Weight	260.91 g/mol	[9]
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)Br)Br</chem>	[11]
InChI Key	WODPYGNFQNGQJU-UHFFFAOYSA-N	[11]
XLogP3-AA	3	[9]
Hydrogen Bond Donors	0	[9]
Hydrogen Bond Acceptors	1	[9]

Spectroscopic Signature Analysis

The structural features of **3,4-Dibromobenzonitrile** can be probed using various spectroscopic techniques. While a dedicated experimental spectrum for this specific isomer is not readily

available in the public domain, we can predict its characteristic signatures based on established principles and data from analogous compounds.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular skeleton.^{[12][13]} The spectra are governed by the molecule's vibrational modes, which are sensitive to the mass of the atoms and the strength of the chemical bonds.^[14] For **3,4-Dibromobenzonitrile**, the key expected vibrational frequencies are associated with the C≡N stretch, C-Br stretches, and various aromatic C-H and C-C vibrations.

Computational methods, such as DFT, are frequently used to calculate harmonic vibrational frequencies, which show good agreement with experimental data after appropriate scaling.^[15]
^[16]

Table 2: Predicted Key Vibrational Frequencies for **3,4-Dibromobenzonitrile**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
C≡N Stretch	2240 - 2220	Strong (IR), Medium (Raman)
Aromatic C=C Stretch	1600 - 1450	Medium-Strong
Aromatic C-H In-plane Bend	1300 - 1000	Medium
C-CN Stretch	1200 - 1150	Medium
C-Br Stretch	700 - 500	Strong
Aromatic C-H Out-of-plane Bend	900 - 675	Strong (IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of organic molecules.

- ^1H NMR: The aromatic region would display a complex splitting pattern for the three non-equivalent protons. The proton at C2 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet, with coupling constants typical for ortho and meta relationships.
- ^{13}C NMR: The spectrum would show seven distinct signals: one for the nitrile carbon (typically ~ 118 ppm), one for the quaternary carbon attached to the nitrile group, two for the bromine-substituted carbons, and three for the carbons bearing hydrogen atoms. The chemical shifts are significantly influenced by the electronegativity and anisotropic effects of the bromine and nitrile substituents.

Molecular Structure and Conformation

The core of this guide focuses on the precise three-dimensional arrangement of atoms in **3,4-Dibromobenzonitrile**. Due to the absence of a published crystal structure, we rely on high-level DFT calculations, validated by comparison with the known crystal structure of its isomer, 3,5-Dibromobenzonitrile.^[17]

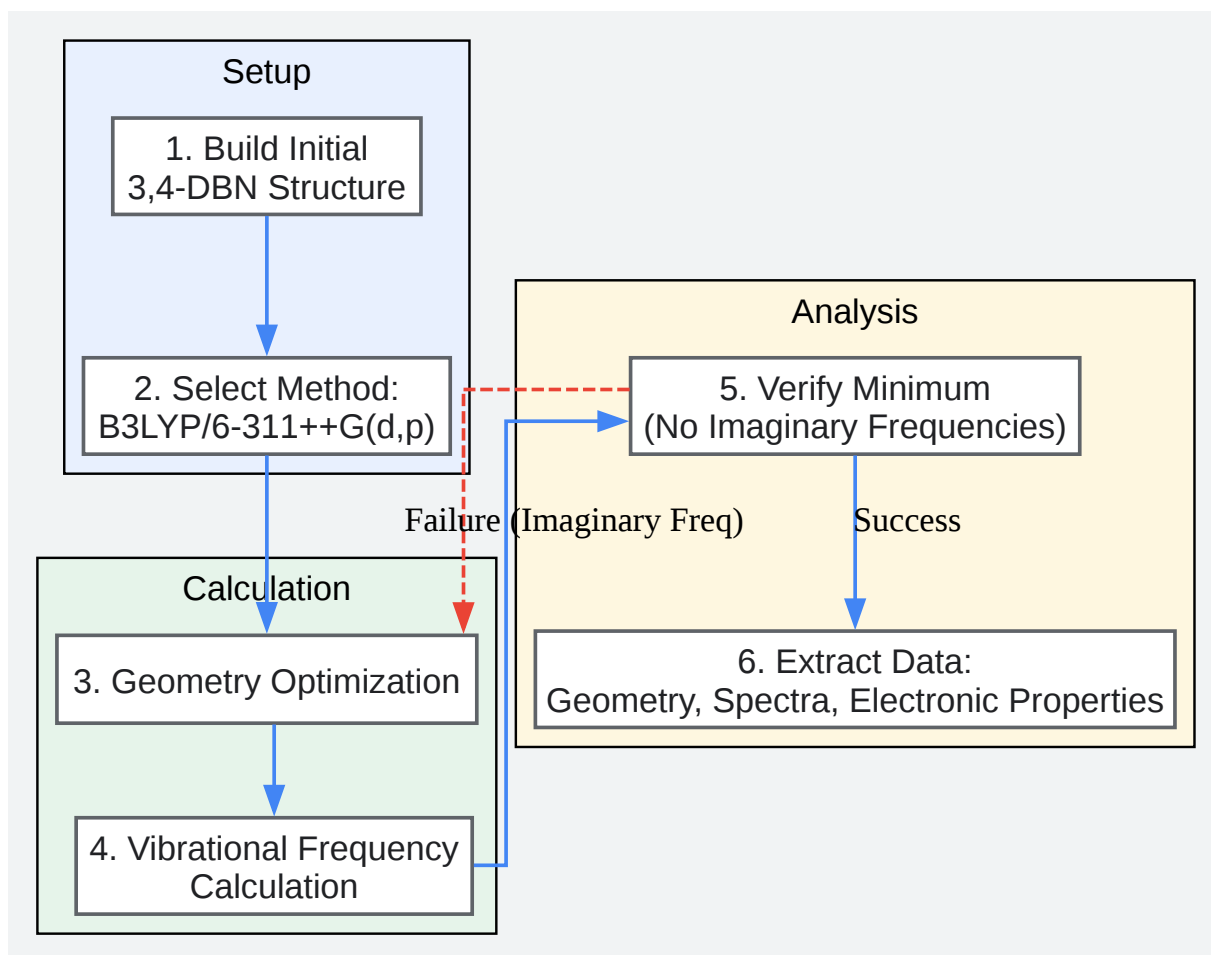
Computational Methodology: Density Functional Theory (DFT)

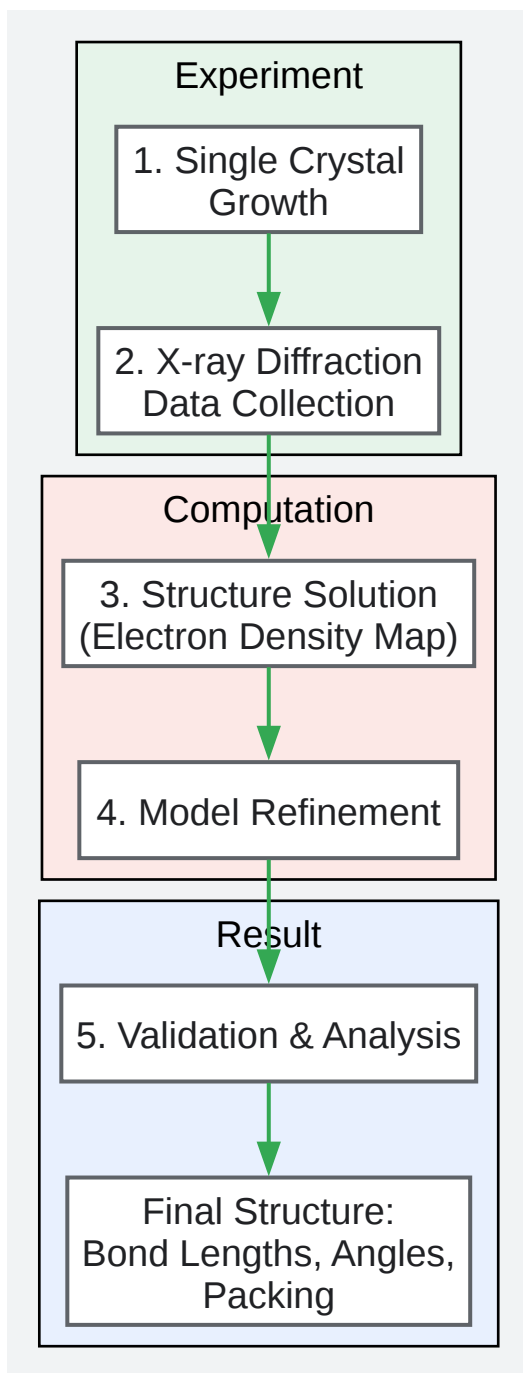
Causality Behind Method Selection: DFT, specifically using a hybrid functional like B3LYP combined with a sufficiently large basis set such as 6-311++G(d,p), provides an excellent balance between computational cost and accuracy for predicting the geometries, energies, and vibrational frequencies of organic molecules.^[7] This level of theory effectively accounts for electron correlation, which is crucial for describing the electronic structure of the aromatic system and the influence of the electronegative substituents.

Protocol 1: DFT-Based Geometry Optimization and Frequency Calculation

- **Initial Structure Generation:** Construct an initial 3D model of **3,4-Dibromobenzonitrile** using molecular modeling software.
- **Computational Software:** Employ a quantum chemistry package such as Gaussian16.^[7]
- **Method and Basis Set Selection:** Specify the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This combination is robust for capturing both geometric and electronic properties.

- **Geometry Optimization:** Perform a full geometry optimization without symmetry constraints to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a true minimum is found.
- **Frequency Analysis:** Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:
 - To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
 - To obtain the predicted IR and Raman spectra and thermodynamic properties.
- **Data Extraction:** Extract key geometric parameters (bond lengths, angles, dihedral angles) and electronic properties (dipole moment, NBO charges, HOMO/LUMO energies) from the output file.





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